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Compound of Interest

Compound Name: [2-(1H-pyrazol-1-yl)butyllamine

Cat. No.: B1327160

An In-depth Technical Guide to [2-(1H-pyrazol-1-
yl)butyl]Jamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(1H-pyrazol-1-yl)butyl]amine is a heterocyclic organic compound featuring a pyrazole ring
linked to a butylamine moiety. Pyrazole derivatives are a significant class of compounds in
medicinal chemistry, known to exhibit a wide range of biological activities, including anti-
inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides
a comprehensive overview of the chemical properties and structure of [2-(1H-pyrazol-1-
yl)butyl]lamine, intended to support research and development efforts in the pharmaceutical
and chemical sciences.

Chemical Structure and Identification

The structural identity of [2-(1H-pyrazol-1-yl)butyllamine is defined by the attachment of a
1H-pyrazol-1-yl group to the second carbon of a butylamine chain.

Table 1: Structural and Identification Data
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Identifier Value

IUPAC Name 2-(1H-Pyrazol-1-yl)butan-1-amine
Molecular Formula C7H13N3

Molecular Weight 139.20 g/mol

CAS Numbers 933736-10-8, 1173099-46-1
SMILES NCC(N1IN=CC=C1)CC

(Not explicitly available for this specific isomer,
InChl Key . .
further analysis required)

Chemical Structure Diagram:

Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-amine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of [2-(1H-pyrazol-1-
yl)butyl]lamine are not extensively reported in publicly available literature. However, based on
the properties of similar small molecule amines and pyrazole derivatives, the following
characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties
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Predicted ee L.
Property L. Justification
Value/Characteristic

Primary amines exhibit
hydrogen bonding, leading to
higher boiling points than

N ) alkanes of similar molecular

Boiling Point > 200 °C )

weight. The presence of the
pyrazole ring further increases
polarity and potential for

intermolecular interactions.

. . ) . Will depend on crystalline
Melting Point Not readily predictable ) o
packing efficiency.

Similar nitrogen-containing
) heterocyclic compounds
Density ~1.0-1.1 g/cm3 ] - )
typically have densities slightly

greater than water.

The primary amine group is

) capable of hydrogen bonding
- Soluble in water and polar )
Solubility ] with water, and the overall
organic solvents ] )
molecule is relatively small and

polar.

Expected to be a weak base,
pKa ~9-10 similar to other primary alkyl

amines.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of [2-(1H-pyrazol-1-yl)butyllamine
is not readily available in peer-reviewed literature. However, a plausible synthetic route can be
devised based on established methods for the N-alkylation of pyrazoles and subsequent
functional group manipulations.

Proposed Synthetic Workflow:
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A potential synthesis could involve the N-alkylation of pyrazole with a suitable 4-carbon
electrophile containing a masked or precursor amine functionality. One possible approach is
outlined below.

Step 3: Reduction to Amine

Step 1: N-Alkylation Step 2: Conversion to Azide Reducing Agent

t
(e.g., LAIH4 or H2/Pd-C)

[2-(1H-Pyrazol-1-ylbutylJamine

2-Azido-1-(1H-pyrazol-1-ylbutane H 2-Azido-1-(1H-pyrazol-1-yl)butane

2-(1H-Pyrazol-1-yl)butyl methanesulfonate

viethylamine
Base (e.g., NaH)
1H-Pyrazole Solvendl(eADME) } 2-(1H-Pyrazol-1-yl)b 1 H 2-(1H-Pyrazol-1-ylbutanol

Click to download full resolution via product page
Caption: Proposed synthetic workflow for [2-(1H-pyrazol-1-yl)butyllamine.
General Experimental Considerations:

¢ N-Alkylation of Pyrazole: The reaction of pyrazole with a suitable alkyl halide (e.g., a 2-
halobutane derivative) in the presence of a base (such as sodium hydride or potassium
carbonate) in an aprotic polar solvent (like DMF or acetonitrile) is a common method for
forming the N-C bond.

e Introduction of the Amine Group: The amine functionality can be introduced through various
methods. If starting with a halo-alkane, a Gabriel synthesis or direct amination with ammonia
could be employed. Alternatively, a precursor like an alcohol can be converted to a leaving
group (e.g., tosylate or mesylate) followed by displacement with an azide and subsequent
reduction (e.g., with LiAlH4 or catalytic hydrogenation) to the primary amine.

« Purification: Purification of the final product would likely involve column chromatography on
silica gel, followed by characterization using techniques such as NMR spectroscopy (*H and
13C), mass spectrometry, and infrared spectroscopy.
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Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available regarding the
biological activities or associated signaling pathways of [2-(1H-pyrazol-1-yl)butyl]Jamine.
However, the pyrazole nucleus is a well-established pharmacophore present in numerous
biologically active compounds.

Potential Areas for Investigation:

Given the structural motifs present in [2-(1H-pyrazol-1-yl)butyllamine, future research could
explore its potential activity in the following areas:

» Enzyme Inhibition: Many pyrazole-containing compounds are known to be inhibitors of
various enzymes, such as kinases, cyclooxygenases (COX), and monoamine oxidases
(MAO).

o Receptor Binding: The amine functionality suggests potential interactions with receptors that
bind endogenous amines, such as neurotransmitter receptors.

» Antimicrobial or Anticancer Activity: These are common biological activities observed for
novel heterocyclic compounds.

Logical Relationship for Investigating Biological Activity:
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[2-(1H-pyrazol-1-yl)butyl]amine

:

In vitro screening
(e.g., enzyme assays, receptor binding assays)

:

Identification of primary target(s)

:

Cell-based assays
(to determine cellular effects)

:

Elucidation of signaling pathway(s)

'

In vivo studies
(animal models)

:

Lead optimization for drug development

Click to download full resolution via product page

Caption: Logical workflow for the biological evaluation of the compound.

Conclusion

[2-(1H-pyrazol-1-yl)butyl]amine is a chemical entity with potential for further investigation in
the fields of medicinal chemistry and drug discovery. While detailed experimental data is
currently limited, this guide provides a foundational understanding of its structure and predicted
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properties, along with a plausible synthetic strategy. The presence of the pyrazole and amine
functional groups suggests a range of possible biological activities that warrant future
exploration. This document serves as a starting point for researchers interested in synthesizing
and evaluating this and related compounds.

 To cite this document: BenchChem. [[2-(1H-pyrazol-1-yl)butyllamine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327160#2-1h-pyrazol-1-yl-butyl-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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